

Topic: 3-Iodo-N-methyl-benzenamine Chemical Properties

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Compound of Interest

Compound Name: **3-Iodo-N-methyl-benzenamine**

Cat. No.: **B1600550**

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Abstract

3-Iodo-N-methyl-benzenamine is a strategically important synthetic intermediate, valued for its dual functionality. The presence of a nucleophilic N-methylamino group and a versatile aryl iodide moiety on the same benzene scaffold makes it a privileged building block in modern medicinal chemistry and materials science. The iodine atom, positioned meta to the activating amino group, serves as a highly effective handle for a suite of transition-metal-catalyzed cross-coupling reactions, enabling the precise and efficient construction of complex molecular architectures. This guide provides a comprehensive examination of its core chemical properties, established synthetic protocols, characteristic reactivity patterns, and key applications, grounded in field-proven insights for the practicing scientist.

Core Physicochemical and Structural Data

A foundational understanding of a compound's physical properties is critical for its appropriate handling, storage, and application in synthetic workflows. The key identifiers and properties for **3-Iodo-N-methyl-benzenamine** are summarized below.

Property	Data	Reference
IUPAC Name	(3-Iodophenyl)methylamine	[1]
Synonyms	3-Iodo-N-methylaniline	[1]
CAS Number	61829-42-3	[1]
Molecular Formula	C ₇ H ₈ IN	[1]
Molecular Weight	233.05 g/mol	[1]
Appearance	Light yellow to brown liquid	[1] [2]
Boiling Point	276.8±23.0 °C (Predicted)	[1]
Density	1.779±0.06 g/cm ³ (Predicted)	[1]
pKa	4.09±0.25 (Predicted)	[1]

Table 1: Key Physicochemical Properties

Synthesis and Purification: A Validated Protocol

The synthesis of **3-Iodo-N-methyl-benzenamine** is most commonly achieved via electrophilic aromatic substitution on N-methylaniline. The choice of iodinating agent is crucial; N-Iodosuccinimide (NIS) is preferred due to its moderate reactivity, ease of handling, and high yields. The causality behind this choice lies in avoiding over-iodination or oxidation, which can occur with more aggressive reagents.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol describes a self-validating system for the reliable synthesis and purification of the target compound.

Materials:

- N-methylaniline (≥98%)
- N-Iodosuccinimide (NIS) (≥98%)

- Acetonitrile (anhydrous)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate (EtOAc)
- Hexanes
- Silica gel (230-400 mesh)

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add N-methylaniline (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).
- Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add N-Iodosuccinimide (1.05 eq) portion-wise over 20 minutes. Rationale: Portion-wise addition at low temperature controls the exotherm and minimizes the formation of di-iodinated byproducts.
- Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:EtOAc).
- Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ to reduce any excess iodine/NIS. Transfer the mixture to a separatory funnel.
- Extraction and Washing: Dilute with water and extract the product into ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 (to remove succinimide) and brine (to reduce water content).

- Drying and Concentration: Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate the solvent in vacuo using a rotary evaporator.
- Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. The product typically elutes as a light yellow oil.



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Caption: A validated workflow for the synthesis and purification of **3-Iodo-N-methylbenzenamine**.

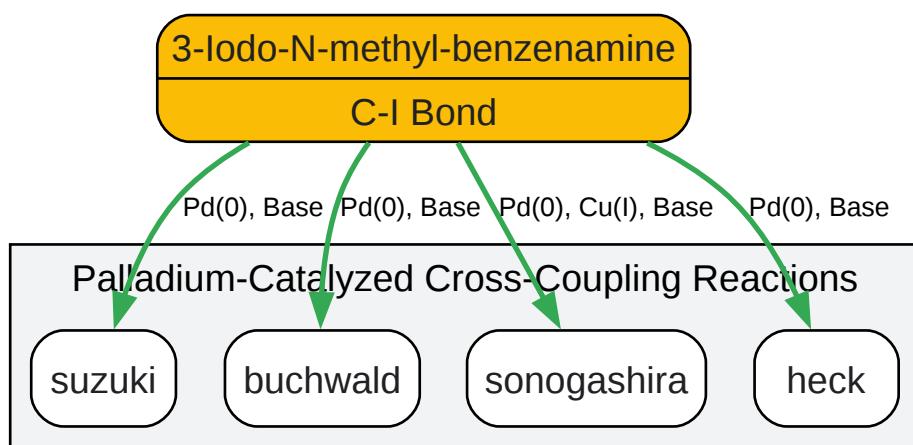
Reactivity and Mechanistic Considerations

The synthetic utility of **3-Iodo-N-methylbenzenamine** is overwhelmingly dictated by the carbon-iodine bond. The large atomic radius and high polarizability of iodine make the C-I bond the weakest among aryl halides, rendering it highly susceptible to oxidative addition by low-valent transition metals (e.g., $\text{Pd}(0)$, $\text{Cu}(I)$). This reactivity is the cornerstone of its application in cross-coupling chemistry.

Key Transformations:

- Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with an organoboron reagent (e.g., boronic acid or ester) is a robust method for forming $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds. This is a go-to strategy for synthesizing biaryl cores common in many drug scaffolds.
- Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a primary or secondary amine. It allows for the elaboration of the N-methylaniline core into more complex tri-substituted aniline derivatives.

- Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a C(sp²)-C(sp) bond. This is invaluable for introducing linear, rigid linkers into a molecular structure, a common tactic in materials science and for creating specific pharmacophore geometries.
- Heck Coupling: The palladium-catalyzed coupling with an alkene provides a direct route to substituted styrenes, which are versatile intermediates for further functionalization.



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Caption: Major reactivity pathways for **3-Iodo-N-methyl-benzenamine** via cross-coupling.

Applications in Drug Discovery and Development

The structural motif of **3-Iodo-N-methyl-benzenamine** is a precursor to numerous classes of bioactive molecules. Its value lies in providing a reliable entry point for constructing libraries of analogues for structure-activity relationship (SAR) studies.

- Scaffold for Kinase Inhibitors: The aniline core is a common feature in ATP-competitive kinase inhibitors. The iodo-position allows for the introduction of larger, often heterocyclic, groups that can occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity.[3]
- Intermediate for IDO1 Inhibitors: Indoleamine 2,3-dioxygenase-1 (IDO1) is a significant target in cancer immunotherapy. The development of novel IDO1 inhibitors has utilized

bromo- and iodo-phenyl fragments as key building blocks for exploring the enzyme's active site.[4]

- Precursor for PROTACs and Molecular Glues: In the field of targeted protein degradation, aryl halides are essential for linking warheads (protein-of-interest binders) to E3 ligase recruiters. **3-Iodo-N-methyl-benzenamine** can serve as a fragment for developing novel cereblon (CRBN) binders or for linking to existing ones.[5]

Safety, Handling, and Storage

As a reactive organic chemical, **3-Iodo-N-methyl-benzenamine** requires careful handling to ensure personnel safety and maintain compound integrity.

- Personal Protective Equipment (PPE): Always handle within a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the amine functionality.
- First Aid Measures:
 - Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[6]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]
 - Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[6]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][6] For long-term stability, storage at 2-8°C is recommended.[1]

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